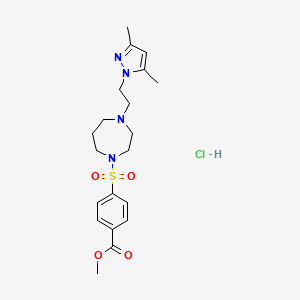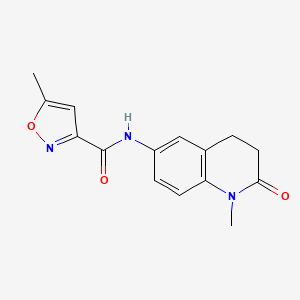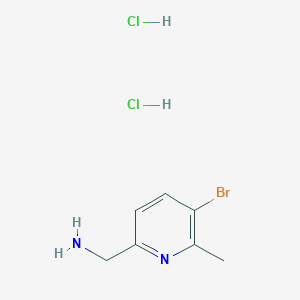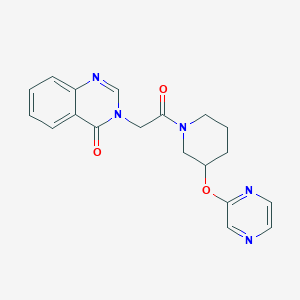
(5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromopyridine moiety linked to a piperazine ring, which is further substituted with a cyclopropyl group and a hydroxyethyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the bromination of pyridine to introduce the bromo group at the 5-position. Subsequent steps may include the formation of the piperazine ring and the introduction of the cyclopropyl and hydroxyethyl groups. Common reagents and conditions used in these reactions include brominating agents, cyclopropylating reagents, and hydroxyethylating agents under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the bromo group to a more oxidized state.
Reduction: : Reduction of the bromo group or other functional groups.
Substitution: : Replacement of the bromo group with other substituents.
Coupling Reactions: : Formation of carbon-carbon or carbon-nitrogen bonds through coupling reactions.
Common Reagents and Conditions
Reagents commonly used in these reactions include oxidizing agents (e.g., KMnO₄, CrO₃), reducing agents (e.g., LiAlH₄, NaBH₄), and coupling reagents (e.g., palladium catalysts for Suzuki-Miyaura coupling). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as various substituted analogs resulting from substitution and coupling reactions.
Applications De Recherche Scientifique
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its biological activity, including potential interactions with biological targets.
Medicine: : Explored for its therapeutic potential in drug discovery and development.
Industry: : Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The bromopyridine moiety may engage in binding interactions with enzymes or receptors, while the piperazine ring and substituents contribute to its overall biological activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
This compound can be compared to other similar compounds, such as:
(5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone: : Similar structure but with a methyl group instead of the cyclopropyl group.
5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine: : Contains a pyrimidine ring instead of a pyridine ring.
5-bromo-2-(pyrrolidin-1-yl)pyridine: : Features a pyrrolidine ring instead of a piperazine ring.
These comparisons highlight the uniqueness of (5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone
Propriétés
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O2/c16-13-7-12(8-17-9-13)15(21)19-5-3-18(4-6-19)10-14(20)11-1-2-11/h7-9,11,14,20H,1-6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXPZLZXULDSTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=CC(=CN=C3)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H,2H,3H,4H-benzo[f]isoquinoline hydrochloride](/img/structure/B2357158.png)


![1-[(2-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2357163.png)
![Methyl 2-amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2357164.png)
![3-(4-fluorobenzyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2357165.png)
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2357166.png)
![[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2357172.png)




